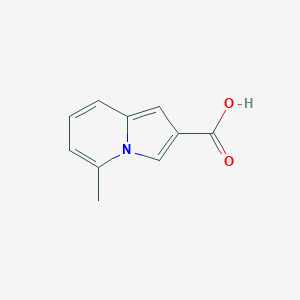

5-methylindolizine-2-carboxylic Acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9NO2 |

|---|---|

Molecular Weight |

175.18 g/mol |

IUPAC Name |

5-methylindolizine-2-carboxylic acid |

InChI |

InChI=1S/C10H9NO2/c1-7-3-2-4-9-5-8(10(12)13)6-11(7)9/h2-6H,1H3,(H,12,13) |

InChI Key |

AHUYXTDEDWOGRW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC2=CC(=CN12)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Methylindolizine 2 Carboxylic Acid and Its Precursors

Direct Construction of the 5-Methylindolizine (B158340) Core with a C2-Carboxylic Acid Moiety

The direct installation of a carboxylic acid or ester group at the C2 position during the formation of the 5-methylindolizine skeleton is a highly efficient approach. These methods often involve intramolecular cyclizations or multicomponent reactions designed to yield the target scaffold in a single, convergent step.

The most common strategies for synthesizing the indolizine (B1195054) core involve the cyclization of functionalized 2-substituted pyridine (B92270) derivatives. These precursors are designed to contain the necessary atoms for both the five-membered and six-membered rings of the final product.

A notable method for constructing the indolizine-2-carboxylate framework involves the thermal cyclization of precursors derived from the Morita-Baylis-Hillman (MBH) reaction. The MBH reaction between pyridine-2-carboxaldehyde and activated alkenes provides functionalized adducts that serve as versatile intermediates. acs.orgrsc.org

These MBH adducts, specifically 3-acetoxy-2-methylene-3-(2-pyridyl)propanoic esters, can undergo a thermal cyclization to form the indolizine ring system. The influence of substituents and temperature on this cyclization has been explored, providing insight into the reaction mechanism. documentsdelivered.com The process typically involves an intramolecular cyclization followed by an aromatization step to yield the stable indolizine core directly functionalized with a carboxylate group at the C2 position. The use of Baylis-Hillman adducts represents a valuable pathway for accessing these precursors. researchgate.net

Table 1: Overview of Thermal Cyclization Approach

| Step | Description | Key Intermediates | References |

| 1 | Morita-Baylis-Hillman Reaction | Pyridine-2-carboxaldehyde, Activated Alkenes | acs.org, rsc.org |

| 2 | Acetylation/Functionalization | Baylis-Hillman Adducts | acs.org |

| 3 | Thermal Cyclization | 3-Acetoxy-2-methylene-3-(2-pyridyl)propanoates | documentsdelivered.com |

Transition metal catalysis offers powerful and efficient routes for the synthesis of indolizine derivatives under mild conditions. nih.gov

Palladium-Catalyzed Oxidative Carbonylation: An efficient synthesis of indolizine derivatives has been achieved through the palladium-catalyzed oxidative carbonylation of propargylic pyridines. acs.orgnih.gov This reaction can be conducted at room temperature under a carbon monoxide (CO) atmosphere. acs.orgfigshare.com The process involves the formation of an aroyl palladium species, which then triggers a 5-endo-dig cyclization of the 2-propargylpyridine substrate to produce diversely substituted indolizines with an acyl group at the C2 position, a direct precursor to the carboxylic acid. nih.gov Both homogeneous catalysts like Pd₂(dba)₃ and heterogeneous catalysts such as Pd/C have proven effective, with the latter offering the advantage of being recyclable. acs.orgacs.org

Copper-Catalyzed Annulation: Copper-catalyzed methods have also been developed for the synthesis of functionalized indolizines. One such strategy involves the annulation of 2-alkylazaarenes with α,β-unsaturated carboxylic acids. nih.govacs.orgacs.org This reaction proceeds through C-H olefination and decarboxylative amination processes, providing a concise route to C2-arylated indolizines from simple starting materials. nih.govacs.org Another approach utilizes a CuBr-catalyzed aerobic decarboxylative cycloaddition of pyridines, methyl ketones, and alkenoic acids under solvent-free conditions. organic-chemistry.org This method involves a 1,3-dipolar cycloaddition followed by oxidative decarboxylation and aromatization. organic-chemistry.org

Table 2: Comparison of Metal-Catalyzed Annulation Strategies

| Catalyst | Method | Substrates | Key Features | References |

| Palladium | Oxidative Carbonylation | Propargylic pyridines | Mild conditions, use of CO, recyclable catalyst | acs.org, acs.org, nih.gov |

| Copper | Annulation | 2-Alkylazaarenes, α,β-unsaturated carboxylic acids | C-H activation, decarboxylative amination | nih.gov, acs.org, acs.org |

| Copper | Decarboxylative Cycloaddition | Pyridines, methyl ketones, alkenoic acids | Solvent-free, aerobic, 1,3-dipolar cycloaddition | organic-chemistry.org |

Radical-mediated reactions provide an alternative pathway for the construction of the indolizine skeleton. A novel radical cross-coupling and cyclization of 2-(pyridin-2-yl)acetate derivatives with sulfoxonium ylides has been developed to provide straightforward access to structurally diverse indolizines. rsc.orgresearchgate.net These reactions often proceed via a 5-exo-trig cyclization mechanism. nih.gov Oxidative radical cyclization, for instance using iron(III) chloride as a mild oxidant, can initiate a cascade reaction involving intramolecular radical addition to form the bicyclic system. mdpi.com

One-pot multicomponent reactions are highly valued for their efficiency and atom economy, allowing for the construction of complex molecules from simple precursors in a single operation. A three-component synthesis of diversely substituted indolizines has been developed from the condensation of 2-(pyridin-2-yl)acetonitrile, aldehydes, and isonitriles. rsc.org Another efficient one-pot method for synthesizing indolizine derivatives involves the reaction between pyridines, methyl ketones, and alkenoic acids, which proceeds via a 1,3-dipolar cycloaddition followed by oxidative decarboxylation. organic-chemistry.org These strategies offer a convergent and rapid route to the indolizine core.

Electrosynthesis is emerging as a green and powerful tool in organic chemistry. An environmentally benign electrooxidative approach has been developed for the construction of formyl- and acyl-substituted indolizines. researchgate.net Acyl-substituted indolizines are direct precursors that can be readily oxidized to the corresponding carboxylic acids. This method avoids the use of harsh chemical oxidants, aligning with the principles of sustainable chemistry.

Ring-Closing Reactions from Substituted Pyridine Derivatives

Derivatization of Pre-formed Indolizine Scaffolds to 5-Methylindolizine-2-carboxylic Acid

A common and effective strategy for the synthesis of this compound involves the use of a pre-formed 5-methylindolizine ring system, which is then functionalized to introduce the carboxylic acid group at the 2-position. This approach allows for greater control over the regiochemistry of the final product.

Hydrolysis of Corresponding Ester Derivatives (e.g., Methyl 5-Methylindolizine-2-carboxylate)

The hydrolysis of an ester group at the C2 position of the 5-methylindolizine core is a direct and widely used method for the preparation of this compound. This transformation can be effectively carried out under either basic or acidic conditions.

Base-Catalyzed Hydrolysis (Saponification)

Alkaline hydrolysis, also known as saponification, is a frequently employed method for the conversion of esters to carboxylic acids. organic-chemistry.orgbioorganica.com.ua This reaction is typically irreversible as the carboxylate salt is formed, which is unreactive towards the alcohol byproduct. bioorganica.com.ua For indolizine systems, this method has proven to be effective. For instance, methyl indolizine-2-carboxylate has been successfully hydrolyzed to indolizine-2-carboxylic acid in high yield (86%) by treatment with sodium hydroxide (B78521) in a methanol-water mixture at room temperature over two days. libretexts.org A similar approach can be applied to methyl 5-methylindolizine-2-carboxylate. The reaction involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the carboxylate and methanol (B129727). Subsequent acidification of the reaction mixture protonates the carboxylate to yield the desired carboxylic acid.

Commonly used bases for this transformation include sodium hydroxide (NaOH), potassium hydroxide (KOH), and lithium hydroxide (LiOH). libretexts.orgrsc.org The choice of solvent is typically a mixture of water and a miscible organic solvent like methanol or ethanol (B145695) to ensure the solubility of the ester substrate.

Table 1: Conditions for Base-Catalyzed Hydrolysis of Indolizine Esters

| Ester Precursor | Base | Solvent | Reaction Time | Yield (%) | Reference |

| Methyl indolizine-2-carboxylate | NaOH | Methanol:Water (1:1) | 2 days | 86 | libretexts.org |

| Indoline-2-carboxylate derivative | LiOH | Dimethoxyethane/Water | Not specified | Quantitative | rsc.org |

Acid-Catalyzed Hydrolysis

Alternatively, the hydrolysis of the ester can be achieved under acidic conditions. organic-chemistry.orgsoton.ac.uk This reaction is the reverse of Fischer esterification and is an equilibrium process. organic-chemistry.orggoogle.com To drive the reaction to completion, it is usually carried out with a large excess of water. google.com The mechanism involves the protonation of the carbonyl oxygen of the ester, which enhances its electrophilicity and facilitates the nucleophilic attack by a water molecule. researchgate.net Dilute mineral acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are commonly used as catalysts. google.com While effective, acid-catalyzed hydrolysis may be less favorable if the indolizine ring is sensitive to strong acidic conditions, which could lead to side reactions or degradation.

Oxidation of Precursor Carbonyl or Alkyl Groups

Another synthetic approach involves the oxidation of a suitable precursor group at the C2 position of the 5-methylindolizine ring. This can include the oxidation of an acetyl group or an alkyl group.

A plausible method for the conversion of a 2-acetyl-5-methylindolizine to this compound is the haloform reaction. soton.ac.ukrsc.org This reaction is effective for methyl ketones and proceeds via exhaustive halogenation of the methyl group in the presence of a base, followed by cleavage of the resulting trihalomethyl group to form a carboxylate and a haloform (e.g., chloroform, bromoform, or iodoform). soton.ac.ukrsc.org The reaction is initiated by the deprotonation of the α-carbon to form an enolate, which then reacts with a halogen. This process is repeated until the trihalomethyl ketone is formed, which is then cleaved by a hydroxide ion. Subsequent acidification yields the carboxylic acid. This method is particularly useful as it can transform an acetyl group into a carboxyl group. soton.ac.uk

Regioselective Carboxylation Reactions

The direct introduction of a carboxylic acid group at the C2 position of a pre-formed 5-methylindolizine ring is a more advanced strategy. One of the most established methods for such a transformation involves the use of organometallic intermediates.

This approach would typically involve the preparation of a 2-halo-5-methylindolizine precursor. This precursor can then be converted into a Grignard reagent by reacting it with magnesium metal. libretexts.org The resulting organometallic species is a potent nucleophile and can react with carbon dioxide (in the form of dry ice or gaseous CO₂) in an electrophilic addition reaction. libretexts.orgrsc.org This reaction forms a magnesium carboxylate salt, which upon acidic workup, yields the desired this compound. libretexts.org The main challenge in this approach is the initial regioselective halogenation of the 5-methylindolizine at the C2 position to prepare the necessary precursor.

Mechanistic Investigations in the Synthesis and Reactivity of 5 Methylindolizine 2 Carboxylic Acid

Kinetic Studies of Indolizine (B1195054) Ring-Forming Cyclizations

Kinetic studies provide quantitative insight into reaction rates, offering clues about the mechanism's rate-determining steps and the influence of various parameters. While specific kinetic data for the synthesis of 5-methylindolizine-2-carboxylic acid is not extensively documented, studies on related indolizine and quinolizinium (B1208727) systems offer valuable mechanistic understanding.

One relevant investigation focused on the solvolysis of 4-alkoxycarbonyl-3-oxo-1,2,3,4-tetrahydroquinolizinium ylides, which can rearrange to form indolizinone structures. nih.govacs.org Kinetic measurements revealed that the rate of reaction was significantly influenced by the steric bulk of the alkoxycarbonyl substituent. Specifically, ylides with a larger t-butoxycarbonyl group reacted much faster than those with smaller methoxycarbonyl or ethoxycarbonyl groups. nih.govacs.org This suggests that steric strain in the reactant ylide can be released in the transition state, accelerating the reaction.

| Ylide Substituent (R in -COOR) | Relative Reaction Rate |

| Methyl (-CH₃) | Slow |

| Ethyl (-C₂H₅) | Slow |

| tert-Butyl (-C(CH₃)₃) | Significantly Faster |

This interactive table illustrates the impact of substituent size on the reaction rate in a related quinolizinium ylide system, as described in kinetic studies. nih.govacs.org

Elucidation of Elementary Steps and Transition States in Reaction Pathways (e.g., Addition-Elimination, Cycloaddition Mechanisms)

The formation of the indolizine ring system is predominantly achieved through two major mechanistic pathways: 1,3-dipolar cycloaddition and addition-elimination reactions.

1,3-Dipolar Cycloaddition: This is one of the most powerful and widely used methods for constructing the indolizine core. rsc.orgijettjournal.org The mechanism begins with the formation of a pyridinium (B92312) ylide, which serves as the 1,3-dipole. This ylide is typically generated in situ from a pyridine (B92270) derivative and an activated methylene (B1212753) compound (e.g., a compound with an α-halo carbonyl group). The pyridinium ylide then undergoes a concerted [3+2] cycloaddition reaction with a dipolarophile. scispace.comwikipedia.orgorganic-chemistry.org To synthesize a 2-carboxylic acid derivative, an electron-deficient alkyne such as methyl propiolate is a suitable dipolarophile. The reaction is a pericyclic, stereoconservative process that leads directly to the five-membered pyrrole (B145914) ring fused to the pyridine ring. wikipedia.orgorganic-chemistry.org Subsequent aromatization, often through oxidation, yields the final indolizine product. rsc.org

Addition-Elimination Mechanism (Tschitschibabin-type): The Tschitschibabin reaction and its variations represent a classic addition-elimination pathway. rsc.orgjbclinpharm.org The reaction is initiated by the nucleophilic attack of a carbanion (derived from a compound like 2-picoline, which would yield the 5-methyl group) on another carbonyl-containing molecule. The key cyclization step involves an intramolecular nucleophilic attack from the generated ylide onto a carbonyl group, followed by a dehydration or elimination step to form the five-membered ring. researchgate.net Mechanistic studies confirm that this pathway proceeds through a distinct anionic σ-adduct (a Meisenheimer-like intermediate), which then restores aromaticity by eliminating a hydride ion or another suitable leaving group. researchgate.netwikipedia.org

More complex, metal-assisted pathways have also been elucidated. For instance, a ruthenium(II)-assisted three-component reaction leading to indolizine formation was mechanistically investigated, and key organometallic intermediates, including ruthenium vinyl and ruthenium carbene species, were successfully isolated and characterized, providing direct evidence for the elementary steps involved. acs.org

Role of Catalysts and Solvents in Modulating Reaction Mechanisms and Selectivity

The choice of catalysts and solvents is critical in the synthesis of indolizines, as these factors can profoundly influence reaction rates, yields, selectivity, and even the operative mechanism itself.

Catalysts: A wide array of catalysts are employed in modern indolizine synthesis.

Transition Metal Catalysts: Metals like copper, palladium, rhodium, gold, and silver are frequently used to facilitate various transformations. ijettjournal.org Copper catalysts (e.g., CuBr, CuCl) are effective in multicomponent reactions, promoting the formation of C-N and C-C bonds under mild conditions. scispace.commdpi.com Palladium and copper are often used in tandem for coupling and cycloisomerization reactions. organic-chemistry.org Rhodium(II) complexes are particularly effective for catalyzing 1,3-dipolar cycloadditions involving diazo compounds. nih.gov Gold and silver catalysts can be used for tandem reactions involving C-H functionalization and cyclization. rsc.orgscispace.com

Base Catalysis: Bases such as potassium carbonate (K₂CO₃) are commonly used to deprotonate the pyridinium salt precursor, thereby generating the reactive pyridinium ylide intermediate required for 1,3-dipolar cycloaddition. scispace.com

Acid Catalysis: Acid catalysts, such as p-toluenesulfonic acid, can promote intramolecular amination of allylic alcohols to provide metal-free access to the indolizine core. organic-chemistry.org

| Catalyst | Role in Indolizine Synthesis |

| Copper (CuBr, CuCl) | Promotes multicomponent reactions; C-N/C-C bond formation. scispace.commdpi.com |

| Rhodium (Rh(II) acetate) | Catalyzes 1,3-dipolar cycloaddition with diazo compounds. nih.gov |

| Palladium/Copper | Tandem catalysis for coupling and cycloisomerization reactions. organic-chemistry.org |

| Silver (Ag₂CO₃) | Tandem oxidative C-H functionalization and cyclization. scispace.com |

| Ruthenium (RuCl₂(PPh₃)₃) | Assists multi-component cross-coupling/cyclization. acs.org |

| Potassium Carbonate (K₂CO₃) | Base-promoted generation of pyridinium ylides. scispace.com |

| p-Toluenesulfonic Acid | Acid-catalyzed intramolecular amination. organic-chemistry.org |

This interactive table summarizes the roles of various catalysts in the synthesis of the indolizine scaffold.

Solvents: The solvent can play a more active role than merely dissolving reactants. In some syntheses, the choice of solvent directly impacts the reaction mechanism and product distribution. For example, in an iodine-catalyzed reaction to form cyanoindolizines, using toluene (B28343) as the solvent favored the formation of the 1-cyanoindolizine, whereas using pyridine as the solvent led to the 3-cyanoindolizine isomer. rsc.org This indicates that the solvent polarity and its ability to stabilize different carbanionic intermediates can dictate the regiochemical outcome. rsc.org

Reflecting a broader trend in green chemistry, many modern procedures for indolizine synthesis have been optimized to run under solvent-free conditions. mdpi.comorganic-chemistry.org These methods not only reduce environmental impact but can also, in some cases, lead to higher yields and shorter reaction times. mdpi.com

Computational Mechanistic Studies on the Formation of this compound

Computational chemistry provides a powerful lens for examining reaction mechanisms, allowing for the characterization of transient intermediates and transition states that are difficult or impossible to observe experimentally. While detailed computational studies specifically modeling the formation of this compound are limited, theoretical investigations into core indolizine-forming reactions have provided significant insights.

A notable example is the computational analysis of the Tschitschibabin reaction mechanism. researchgate.net Using theoretical calculations, researchers investigated the different possible pathways for the nucleophilic attack of the amide anion (NH₂⁻) on the pyridine ring at the 2-, 3-, and 4-positions. The results confirmed that the initial nucleophilic attack is the first step, leading to an anionic intermediate. The subsequent hydride elimination step was found to be both kinetically and thermodynamically more favorable when the initial attack occurs at the 2-position. researchgate.net This computational finding aligns perfectly with the experimental observation that the Tschitschibabin reaction overwhelmingly yields 2-amino-substituted pyridines, which are the direct precursors for many indolizine syntheses. Such studies validate proposed mechanisms and help explain the regioselectivity observed in these foundational heterocyclic reactions.

Chemical Reactivity and Derivatization of 5 Methylindolizine 2 Carboxylic Acid

Transformations Involving the Carboxylic Acid Functional Group

The carboxylic acid moiety at the 2-position of the 5-methylindolizine (B158340) core is a versatile handle for a range of chemical modifications, including amidation, esterification, reduction, and decarboxylation.

The conversion of 5-methylindolizine-2-carboxylic acid into its corresponding N-substituted carboxamides is a key transformation for generating compounds with diverse biological activities. This is typically achieved by activating the carboxylic acid to facilitate nucleophilic attack by a primary or secondary amine. Common coupling reagents are employed to mediate this reaction, ensuring high yields and purity of the resulting amides.

For instance, the synthesis of N-rimantadine-5-methyl-1H-indole-2-carboxamide has been accomplished using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt). semanticscholar.org While this example is on the closely related indole (B1671886) scaffold, the methodology is directly applicable to this compound. The general approach involves the reaction of the carboxylic acid with the amine in a suitable solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), at room temperature. The use of such coupling agents minimizes side reactions and allows for the formation of the amide bond under mild conditions. hepatochem.com

Another effective method for amidation is the use of 1,1'-carbonyldiimidazole (B1668759) (CDI), which activates the carboxylic acid by forming a reactive N-acylimidazole intermediate. This intermediate then readily reacts with an amine to furnish the desired amide. researchgate.net A variety of amines, including aliphatic and aromatic amines, can be used to generate a library of N-substituted 5-methylindolizine-2-carboxamides.

The table below summarizes representative conditions for the amidation of heterocyclic carboxylic acids, which are analogous to the reactions of this compound.

| Coupling Reagent | Additive | Base | Solvent | Temperature | Yield Range |

| EDC·HCl | HOBt | DIPEA | DCM/DMF | Room Temp. | 66-99% semanticscholar.org |

| CDI | None | None | THF | Room Temp. | Moderate to High researchgate.net |

| HBTU | None | Hünig's base | Not specified | Not specified | Good to Excellent nih.gov |

| T3P | None | DIPEA | CHCl3 | -20 °C to reflux | Not specified msu.ru |

This table is generated based on data from analogous reactions on similar heterocyclic systems.

Ester derivatives of this compound are commonly synthesized for various applications, including their use as intermediates in further chemical transformations. The most common method for the direct conversion of the carboxylic acid to its ester is the Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of an alcohol, such as methanol (B129727) or ethanol (B145695), in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). orgsyn.orgchemimpex.com The reaction is an equilibrium process, and the use of excess alcohol helps to drive the equilibrium towards the formation of the ester. chemimpex.com For example, ethyl 5-methylindole-2-carboxylate can be prepared from 5-methylindole-2-carboxylic acid by refluxing in ethanol with a catalytic amount of p-toluenesulfonic acid (PTSA). chemimpex.com

Alternatively, esters can be prepared under milder conditions. For instance, the treatment of a similar compound, 5-bromo-1H-indole-2-carboxylic acid, with methanol saturated with HCl gas at 0 °C, followed by warming to room temperature, afforded the corresponding methyl ester in good yield. researchgate.net

Transesterification is another useful process where an existing ester of this compound can be converted into a different ester. This is typically achieved by reacting the starting ester with a different alcohol in the presence of a catalytic amount of acid or base. For example, the reaction of ethyl indol-2-carboxylate with sodium methoxide (B1231860) in methanol leads to the formation of the corresponding methyl ester through transesterification. mdpi.com

The following table outlines typical conditions for the synthesis of methyl and ethyl esters of heterocyclic carboxylic acids.

| Reaction | Reagents | Solvent | Conditions |

| Fischer Esterification | Alcohol (e.g., EtOH), Acid Catalyst (e.g., PTSA) | Ethanol | Reflux |

| Esterification | Methanol, HCl (gas) | Methanol | 0 °C to Room Temp. |

| Transesterification | Sodium Methoxide | Methanol | Stirring for 1 hour |

This table is based on established methods for similar heterocyclic compounds.

The carboxylic acid group of this compound can be reduced to a primary alcohol, (5-methylindolizin-2-yl)methanol, using a strong reducing agent. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation, as weaker reducing agents like sodium borohydride (B1222165) are generally not effective for the reduction of carboxylic acids. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic work-up to protonate the resulting alkoxide and afford the alcohol.

The reduction proceeds via an aldehyde intermediate, which is more reactive than the starting carboxylic acid and is therefore further reduced to the primary alcohol under the reaction conditions. Consequently, isolating the aldehyde, 5-methylindolizine-2-carbaldehyde, from the direct reduction of the carboxylic acid is challenging.

Specialized, less reactive hydride reagents or modified reaction conditions would be necessary to stop the reduction at the aldehyde stage. However, detailed studies on such selective reductions for this compound are not extensively documented.

The removal of the carboxylic acid group from the 2-position of the 5-methylindolizine ring, a process known as decarboxylation, can be achieved under certain conditions to yield 5-methylindolizine. For many heterocyclic carboxylic acids, including indole-2-carboxylic acids, decarboxylation can be induced by heating the compound, often above its melting point. orgsyn.org For instance, indole-2-carboxylic acid can be decarboxylated to indole by heating at 230 °C. orgsyn.org

The thermal stability of this compound will dictate the specific temperature required for its decarboxylation. A general method for the decarboxylation of heterocyclic carboxylic acids involves heating in a high-boiling aprotic polar solvent, such as N,N-dimethylformamide (DMF), at temperatures ranging from 85 to 150 °C, sometimes with an organic acid catalyst. google.com

Copper-catalyzed decarboxylation represents a milder alternative to high-temperature thermal methods. This approach has been successfully applied to various aromatic and heteroaromatic carboxylic acids. future4200.com For example, the copper-catalyzed decarboxylative N-arylation of indole-2-carboxylic acids proceeds efficiently in the presence of a copper(I) oxide catalyst. organic-chemistry.org While this is a coupling reaction, it demonstrates the feasibility of copper-mediated decarboxylation of the indole-2-carboxylic acid scaffold, which is structurally related to the indolizine (B1195054) system.

The application of these decarboxylation reactions is primarily in the synthesis of the parent 5-methylindolizine heterocycle, which can then be used as a starting material for the introduction of other functional groups or for biological evaluation.

Reactions Involving the Indolizine Heterocyclic System

The indolizine ring system is electron-rich and susceptible to electrophilic attack. The presence of a deactivating carboxylic acid group at the 2-position influences the regioselectivity of these reactions.

The indolizine nucleus is a π-excessive heterocycle, making it reactive towards electrophiles. The position of electrophilic attack is directed by the existing substituents. In the case of this compound, the methyl group at the 5-position is an activating group, while the carboxylic acid at the 2-position is a deactivating group.

Halogenation: The halogenation of indolizines can be achieved with various halogenating agents. For instance, regioselective lithiation of indolizines followed by reaction with a halogen source like 1,2-dibromotetrafluoroethane (B104034) can introduce a bromine atom at the 5-position. msu.ru While this is not a direct electrophilic substitution on the parent ring, it highlights a method to introduce halogens. Direct electrophilic halogenation of the this compound ring would likely be influenced by the directing effects of both the methyl and carboxylic acid groups.

Nitration: The nitration of indolizine derivatives can lead to the introduction of a nitro group onto the heterocyclic core. The conditions for nitration, typically involving a mixture of nitric acid and a strong acid like sulfuric acid, or milder reagents like acetyl nitrate, need to be carefully controlled to avoid degradation of the sensitive indolizine ring. beilstein-journals.org The nitration of electronegatively substituted indoles, a related class of compounds, has been studied, and the position of nitration is influenced by the nature and position of the existing substituents. semanticscholar.org For this compound, electrophilic attack would be expected to occur at positions activated by the methyl group and not strongly deactivated by the carboxylic acid group.

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction is a formylation reaction that introduces a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings. chemistrysteps.comwikipedia.org The Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like DMF, is a weak electrophile that reacts with activated rings. chemistrysteps.comyoutube.com Given the electron-rich nature of the indolizine ring, it is a potential substrate for the Vilsmeier-Haack reaction. The regioselectivity of formylation on this compound would depend on the relative activating and deactivating effects of the substituents.

The following table provides a summary of potential electrophilic aromatic substitution reactions on the indolizine core.

| Reaction | Reagent | Expected Product |

| Halogenation | Br₂ or NBS | Bromo-5-methylindolizine-2-carboxylic acid |

| Nitration | HNO₃/H₂SO₄ | Nitro-5-methylindolizine-2-carboxylic acid |

| Vilsmeier-Haack | POCl₃/DMF | Formyl-5-methylindolizine-2-carboxylic acid |

The exact position of substitution would need to be determined experimentally.

Nucleophilic Additions and Substitutions

The most prominent site for nucleophilic substitution on this compound is the carboxyl group itself. This moiety readily undergoes nucleophilic acyl substitution with various nucleophiles to form esters, amides, and other acid derivatives. Due to the electron-rich nature of the indolizine ring, direct nucleophilic addition or substitution on the ring is generally unfavorable unless the ring is activated by strong electron-withdrawing groups.

Research on the closely related indolizine-2-carboxylic acid has demonstrated its effective conversion to a range of amide derivatives. This transformation is a classic example of nucleophilic acyl substitution, where an amine acts as the nucleophile. The reaction is typically facilitated by a peptide coupling agent, such as propylphosphonic acid anhydride (B1165640) (T3P), which activates the carboxylic acid for attack by the amine. semanticscholar.orgresearchgate.net This methodology provides access to a diverse library of indolizine-2-carboxamides by varying the amine component. semanticscholar.org

While the indolizine ring itself is more likely to act as a nucleophile in reactions like Friedel-Crafts alkylations or conjugate additions, researchgate.netrsc.org derivatization via nucleophilic attack is centered on the C-2 carboxylic acid function.

Table 1: Examples of Amidation of Indolizine-2-carboxylic Acid using T3P

This table is based on the reactivity of the parent indolizine-2-carboxylic acid scaffold.

| Amine Nucleophile | Product | Yield (%) | Reference |

| Phenylhydrazine | N'-phenylindolizine-2-carbohydrazide | 77 | semanticscholar.org |

| 3-Hydroxyquinuclidine | (quinuclidin-3-yl) (indolizin-2-yl)methanone | 75 | researchgate.net |

| 2-Aminothiazole | N-(thiazol-2-yl)indolizine-2-carboxamide | 73 | semanticscholar.org |

| Isoniazid | N'-(pyridin-4-ylcarbonyl)indolizine-2-carbohydrazide | 68 | semanticscholar.org |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., C-H Activation, Negishi, Suzuki)

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic systems, including the indolizine core. These methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds at specific positions.

C-H Activation: Direct C-H activation is an increasingly important strategy for derivatizing unfunctionalized positions on aromatic rings. The indolizine nucleus is amenable to such transformations, with palladium catalysts enabling the coupling of C-H bonds with various partners. Studies on the parent indolizine system have shown that palladium can catalyze arylation, acyloxylation, and olefination at the C-1 and C-3 positions of the electron-rich five-membered ring. nih.govacs.orgacs.org For this compound, the electronic effects of the substituents (electron-donating 5-Me, electron-withdrawing 2-COOH) would be expected to strongly influence the regioselectivity of C-H activation, alongside the directing potential of the carboxylate group.

Suzuki Reaction: The Suzuki-Miyaura coupling, which pairs an organoboron species with an organic halide or triflate, is a versatile method for forming C-C bonds. wikipedia.org While reports specifically on this compound are scarce, the utility of this reaction on the indolizine scaffold has been established. For instance, 5-iodoindolizine (B13669918) derivatives have been shown to undergo Suzuki coupling with arylboronic acids in high yield, demonstrating that the C-5 position is a viable site for such reactions. nih.gov Furthermore, synthetic routes to 2-borylated indolizines have been developed, providing precursors for subsequent Suzuki couplings at the C-2 position. rsc.org This suggests that a halo-substituted this compound could be effectively coupled with a variety of boronic acids or esters.

Negishi Reaction: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org It is known for its high functional group tolerance and the ability to couple sp³, sp², and sp carbon centers. wikipedia.org Although specific examples involving this compound are not prominent in the literature, the reaction's broad applicability to heterocycles makes it a highly relevant potential method for derivatization. nih.gov A synthetic strategy could involve the preparation of a halo-substituted this compound, which would then serve as the electrophilic partner in a Negishi coupling with a suitable organozinc reagent.

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions on the Indolizine Core

This table illustrates the general applicability of these reactions to the indolizine scaffold.

| Reaction Type | Coupling Partners | Position | Catalyst System (Example) | Reference |

| C-H Arylation | Indolizine + Aryl Bromide | C-3 | PdCl₂(PPh₃)₂ / KOAc | acs.org |

| C-H Acyloxylation | Indolizine + Carboxylic Acid | C-1 | Pd(OAc)₂ / Oxone | nih.gov |

| Suzuki Coupling | 5-Iodoindolizine + Phenylboronic Acid | C-5 | Pd(OAc)₂ / Na₂CO₃ | nih.gov |

| Negishi Coupling | Organohalide + Organozinc Reagent | N/A | Pd(0) or Ni(0) complex | wikipedia.orgorganic-chemistry.org |

Directed Functionalization at Specific Ring Positions

Achieving regiocontrol in the derivatization of the indolizine ring is crucial for synthesizing specific isomers. This can be accomplished by leveraging directing groups that guide a catalyst to a particular C-H bond.

The carboxylic acid at the C-2 position of the target molecule can serve as an intrinsic directing group. In transition metal-catalyzed C-H activation, the carboxylate can coordinate to the metal center, forming a metallacyclic intermediate that positions the catalyst to activate a nearby C-H bond, typically at the C-1 or C-3 position. This strategy has been widely employed for the ortho-functionalization of various aromatic carboxylic acids. nih.gov

An alternative and powerful method for directed functionalization is direct metallation, specifically lithiation. Studies on 2-substituted indolizines have shown that treatment with n-butyllithium (n-BuLi) leads to highly regioselective deprotonation at the C-5 position. nih.gov The resulting 5-lithioindolizine intermediate is a potent nucleophile that can react with a wide range of electrophiles (e.g., DMF to yield a formyl group, or I₂ to yield an iodo group), providing a direct route to 5-substituted indolizines. nih.gov This established C-5 regioselectivity in the parent system highlights a key pathway for modifying the six-membered ring of the indolizine core.

Regioselectivity and Stereoselectivity in the Derivatization of this compound

Regioselectivity: The outcome of derivatization reactions on the this compound ring is a complex function of several factors. The inherent reactivity of the indolizine nucleus favors electrophilic substitution on the five-membered ring (C-1 and C-3 positions). chim.it However, this is modulated by the electronic properties of the substituents. The C-2 carboxylic acid is deactivating, reducing the nucleophilicity of the five-membered ring, while the C-5 methyl group is activating, enhancing the reactivity of the six-membered ring.

Different reaction mechanisms can lead to distinct regiochemical outcomes:

Palladium-catalyzed C-H functionalizations often show a preference for the C-1 or C-3 positions, influenced by steric hindrance and electronic factors. nih.govacs.org

Directed lithiation of the indolizine core has been shown to be highly regioselective for the C-5 position, providing a complementary method to functionalize the six-membered ring. nih.gov

Metal-free C-H functionalization , such as dithiocarbamation, has also been reported to proceed with high regioselectivity, favoring the C-1 position. rsc.org

The choice of methodology is therefore critical for controlling the position of new substituents on the this compound framework.

Stereoselectivity: Stereoselectivity becomes a key consideration when derivatization creates a new chiral center. While the parent molecule is achiral, reactions at the indolizine core or its substituents can be performed enantioselectively or diastereoselectively.

Asymmetric Catalysis: The use of chiral catalysts can induce high levels of enantioselectivity. For instance, the conjugate addition of indolizines to α,β-unsaturated ketones has been achieved with excellent enantioselectivity (>99% ee) using a chiral-at-metal rhodium complex. rsc.org Similarly, iridium-catalyzed asymmetric allylic substitution reactions of indolizine derivatives have been developed to produce chiral products in high yield and enantiomeric excess. researchgate.net

Substrate-Controlled Diastereoselectivity: The hydrogenation of a substituted indolizine ring using a heterogeneous catalyst (Rh/Al₂O₃) has been shown to proceed with high diastereoselectivity, favoring the formation of the trans product. nih.gov This indicates that the existing stereochemistry of a substrate can influence the facial selectivity of subsequent transformations.

Spectroscopic and Structural Elucidation Techniques for 5 Methylindolizine 2 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is an essential tool for the structural elucidation of indolizine (B1195054) compounds. By analyzing the magnetic properties of atomic nuclei, researchers can map out the carbon skeleton and the placement of protons, confirming the structure of 5-methylindolizine-2-carboxylic acid and its derivatives.

Proton (¹H) NMR Spectroscopy for Structural Assignment

Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. For the indolizine ring system, protons are typically found in distinct regions of the spectrum, and their coupling patterns reveal adjacent protons. While specific data for this compound is not widely published, the expected chemical shifts and coupling constants can be accurately inferred from closely related compounds like methyl indolizine-2-carboxylate.

The introduction of a methyl group at the C-5 position would replace the H-5 signal with a singlet expected around 2.4-2.6 ppm. This substitution would also cause slight shifts in the signals of neighboring protons, particularly H-3 and H-6. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a significantly downfield chemical shift, typically above 10 or 12 ppm, due to deshielding and hydrogen bonding. pressbooks.publibretexts.org

Table 1: Predicted ¹H NMR Data for this compound Data is extrapolated from values for methyl indolizine-2-carboxylate in CDCl₃.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-1 | ~6.8 | s | - |

| H-3 | ~7.8 | m | - |

| H-6 | ~6.5 | td | J6,7 ≈ 6.8, J6,8 ≈ 1.1 |

| H-7 | ~6.6 | ddd | J7,8 ≈ 9.1, J6,7 ≈ 6.5, J5,7 ≈ 1.0 |

| H-8 | ~7.3 | d | J7,8 ≈ 9.1 |

| 5-CH₃ | ~2.5 | s | - |

| COOH | >10 | br s | - |

s = singlet, d = doublet, td = triplet of doublets, ddd = doublet of doublet of doublets, m = multiplet, br s = broad singlet

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy is used to determine the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The carboxyl carbon is characteristically found far downfield (165-185 ppm). openstax.org The carbons of the aromatic indolizine ring appear between approximately 100 and 135 ppm.

Based on data from related indolizine-2-carboxylates, the predicted ¹³C NMR chemical shifts provide a fingerprint for the carbon skeleton. The C-5 signal in the unsubstituted indolizine would be replaced by the signal for the methyl carbon (around 20-25 ppm) and a new quaternary carbon signal for C-5 itself.

Table 2: Predicted ¹³C NMR Data for this compound Data is extrapolated from values for isopropyl indolizine-2-carboxylate.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~100 |

| C-2 | ~121 |

| C-3 | ~116 |

| C-5 | ~126 (Quaternary) |

| C-6 | ~112 |

| C-7 | ~118 |

| C-8 | ~120 |

| C-9 | ~133 |

| 5-CH₃ | ~22 |

| COOH | ~165-170 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, COSY would show correlations between H-6, H-7, and H-8, confirming their connectivity in the six-membered ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. This is crucial for identifying quaternary carbons (those with no attached protons). For instance, correlations from the H-1 proton to C-2, C-3, and C-9, and from the 5-methyl protons to C-5 and C-6 would firmly establish the connectivity of the entire ring system and the positions of the substituents.

These techniques, used in combination, provide irrefutable evidence for the structure of this compound and its derivatives.

Dynamic NMR Spectroscopy for Conformational Studies (e.g., N-CO bond rotation in carboxamides)

While this compound itself does not exhibit restricted rotation amenable to dynamic NMR (DNMR) studies, its amide derivatives (carboxamides) are ideal candidates for such analysis. The partial double bond character of the amide C–N bond restricts rotation, which can be slow on the NMR timescale. rsc.org

Studies on indolizine-2-carboxamides have utilized variable-temperature ¹H and ¹³C NMR spectroscopy to investigate the rotational barriers around the N–CO bond. At low temperatures, distinct signals may be observed for different conformers (rotamers). As the temperature is increased, the rate of rotation increases, causing these signals to broaden, coalesce into a single broad peak, and eventually sharpen into an averaged signal. By analyzing the spectra at different temperatures, particularly the coalescence temperature, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. This provides valuable insight into the steric and electronic properties of the indolizine system and its substituents. rsc.orgresearchgate.net

Vibrational and Electronic Spectroscopy

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a rapid and effective method for identifying key functional groups within a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

The IR spectrum of this compound is dominated by absorptions from the carboxylic acid group. In the solid state or in concentrated solutions, carboxylic acids typically exist as hydrogen-bonded dimers. This intermolecular hydrogen bonding has two very distinct effects on the spectrum. libretexts.org

O–H Stretching: The O–H bond stretch of the carboxyl group gives rise to an exceptionally broad and strong absorption band spanning from approximately 2500 to 3300 cm⁻¹. pressbooks.pub This broadness is a hallmark of the strong hydrogen bonding present in carboxylic acid dimers.

C=O Stretching: The carbonyl (C=O) bond stretch for a hydrogen-bonded dimer is observed as a strong, sharp peak typically centered around 1710 cm⁻¹. libretexts.orgopenstax.org If the acid were in a monomeric state (e.g., in a very dilute solution in a nonpolar solvent), this peak would shift to a higher frequency, around 1760 cm⁻¹. pressbooks.pub

Other characteristic bands for the molecule include C–H stretching from the aromatic ring and the methyl group (around 2850-3100 cm⁻¹), C=C stretching from the indolizine ring (around 1450-1600 cm⁻¹), and C–O stretching (around 1200-1300 cm⁻¹). mdpi.com Analysis of these bands confirms the presence of the key functional groups and provides evidence for intermolecular interactions like hydrogen bonding.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid O-H | Stretch | 2500 - 3300 | Strong, Very Broad |

| Aromatic/Alkyl C-H | Stretch | 2850 - 3100 | Medium to Strong |

| Carboxylic Acid C=O | Stretch (Dimer) | ~1710 | Strong, Sharp |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium |

| Carboxylic Acid C-O | Stretch | 1200 - 1300 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for investigating the electronic transitions within this compound and its derivatives. The absorption of UV or visible light by these molecules corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. shu.ac.uk For indolizine systems, which are conjugated π-electron systems, the most significant electronic transitions are typically π → π* transitions. fiveable.melibretexts.org

The extent of conjugation in the indolizine core and the nature of the substituents significantly influence the absorption maxima (λmax). fiveable.meyoutube.com An increase in the extent of conjugation, for instance, by the introduction of additional unsaturated groups, generally leads to a bathochromic (red) shift, meaning absorption occurs at longer wavelengths. libretexts.org This is because extended conjugation narrows the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). fiveable.melibretexts.org

For example, the general absorption spectrum of a substituted indolizine can exhibit multiple absorption peaks. In one study on a fluorescent indolizine, three absorption peaks were observed in the ranges of 264-278 nm, 389–397 nm, and 410–417 nm. The position and intensity of these bands are sensitive to solvent polarity, which can affect the energy levels of the electronic states. The group of atoms responsible for this light absorption is known as a chromophore. fiveable.me

Table 1: Representative UV-Vis Absorption Data for Substituted Indolizines

| Compound | Solvent | λmax 1 (nm) | λmax 2 (nm) | λmax 3 (nm) |

| Substituted Indolizine | DMSO | - | 397 | 415 |

| Substituted Indolizine | Ethanol (B145695) | 264 | 389 | 410 |

Note: This table is generated based on representative data for substituted indolizines and may not correspond directly to this compound.

Fluorescence Spectroscopy for Photophysical Characterization

Fluorescence spectroscopy is a powerful tool for characterizing the photophysical properties of this compound and its derivatives, many of which exhibit strong fluorescence. derpharmachemica.com This technique provides information about the emission of light from excited electronic states. The process involves exciting the molecule to a higher electronic state with a specific wavelength of light, followed by the emission of a photon as the molecule returns to its ground state.

The fluorescence properties, including the emission wavelength, quantum yield, and fluorescence lifetime, are highly sensitive to the molecular structure and the local environment. researchgate.net For instance, the introduction of electron-donating or electron-withdrawing groups on the indolizine ring can tune the emission color across the visible spectrum, from blue to red. acs.orgmdpi.com

Solvatochromism, the change in the color of emission with the polarity of the solvent, is a common phenomenon observed in fluorescent indolizine derivatives. mdpi.com This effect can provide insights into the nature of the excited state and the change in dipole moment upon excitation. In some cases, the fluorescence intensity and lifetime are observed to be higher in protic polar solvents compared to aprotic apolar solvents. researchgate.net

The relative fluorescence quantum yield, a measure of the efficiency of the fluorescence process, can be determined relative to a known standard. semanticscholar.org This parameter is crucial for applications such as fluorescent markers and probes. researchgate.net

Table 2: Illustrative Fluorescence Data for a Substituted Indolizine

| Solvent | Excitation λ (nm) | Emission λ (nm) |

| Cyclohexane researchgate.net | 365 | 420 |

| Ethanol researchgate.net | 365 | - |

Note: This table provides an example based on a pyridylindolizine derivative and serves to illustrate the type of data obtained from fluorescence spectroscopy.

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable technique for the characterization of this compound and its derivatives. It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition and confirmation of the molecular formula. mdpi.com

In addition to providing the exact mass, mass spectrometry induces fragmentation of the molecular ion into smaller, charged fragments. chemguide.co.ukwikipedia.org The analysis of these fragmentation patterns provides valuable structural information. For carboxylic acids, common fragmentation pathways include the loss of a hydroxyl radical (-OH) or the entire carboxyl group (-COOH). libretexts.orgyoutube.com

The fragmentation of the indolizine ring system can also provide characteristic ions that help to confirm the core structure. The stability of the resulting fragment ions often dictates the observed fragmentation pattern. chemguide.co.uk For instance, the cleavage of bonds adjacent to the carbonyl group in carboxylic acid derivatives often leads to the formation of a stable acylium ion (R-CO+). libretexts.org The study of these fragmentation pathways, often aided by tandem mass spectrometry (MS/MS) techniques, is crucial for the unambiguous identification of the compound and its isomers. nih.gov

Table 3: Common Fragmentation Losses in Mass Spectrometry of Carboxylic Acids

| Neutral Loss | Mass Lost (Da) |

| H₂O | 18 |

| OH | 17 |

| COOH | 45 |

Note: This table lists common losses for carboxylic acids in general and may be applicable to the fragmentation of this compound.

X-ray Crystallography for Solid-State Structure Determination and Polymorphism Studies

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of this compound and its derivatives. mdpi.com This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking. sszp.eu

The crystal structure reveals how the molecules pack in the crystal lattice, which can be influenced by the presence of functional groups capable of forming strong intermolecular interactions. researchgate.net For instance, the carboxylic acid group can form hydrogen-bonded dimers or chains, which significantly influence the crystal packing. mdpi.com

Furthermore, X-ray crystallography is essential for the study of polymorphism, which is the ability of a compound to exist in more than one crystalline form. mdpi.com Different polymorphs of the same compound can exhibit different physical properties, such as solubility and melting point. The characterization of different polymorphs is crucial in fields like materials science and pharmaceuticals. The data obtained from X-ray crystallography, including unit cell dimensions and space group, provide an unambiguous fingerprint for a specific crystalline form. mdpi.commdpi.com

Table 4: Example Crystallographic Data for an Indole (B1671886) Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.0305 |

| b (Å) | 13.0346 |

| c (Å) | 17.2042 |

| β (°) | 91.871 |

Note: This data is for a new polymorph of 5-methoxy-1H-indole-2-carboxylic acid and is provided as an illustrative example of crystallographic parameters. mdpi.com

Computational and Theoretical Chemistry of 5 Methylindolizine 2 Carboxylic Acid

Intermolecular Interactions, Crystal Packing, and Polymorphism StudiesNo published data were found.

Should scholarly articles focusing on the computational and theoretical aspects of 5-methylindolizine-2-carboxylic acid be published in the future, this article can be updated accordingly.

Advanced Applications of 5 Methylindolizine 2 Carboxylic Acid and Its Derivatives in Chemical Science

Optoelectronic and Photophysical Applications

Derivatives of 5-methylindolizine-2-carboxylic acid are part of the broader indolizine (B1195054) family, which has garnered significant interest for its versatile electronic and photophysical properties. These characteristics make them prime candidates for various advanced applications in optoelectronics.

Development of Organic Semiconductors and Photovoltaic Materials

Indolizine-based compounds have been identified as exceptionally strong organic donor building blocks, making them highly suitable for use in organic photovoltaic devices. Their potent electron-donating nature is a desirable characteristic for components in organic sensitizers. The planar structure of the nitrogen-containing indolizine heterocycle contributes to this strong electron-donating functionality.

In the context of photovoltaic materials, particularly for dye-sensitized solar cells (DSSCs), indolizine derivatives have been synthesized and incorporated as sensitizers. Research has shown that indolizine-based donors can contribute electron density with greater strength than more conventional donors like triarylamines and diarylamines. This enhanced electron donation is evidenced by analyses of UV/Vis and IR absorptions, as well as oxidation potential measurements. The fully conjugated nature of these indolizine donors leads to a significant destabilization of the oxidation potential relative to typical donors. This, in combination with a narrowing of the optical band gap, allows for the absorption of longer wavelengths of light with a relatively low number of conjugated π-bonds.

The general structure of these sensitizers often follows a donor-π-bridge-acceptor (D-π-A) motif. For instance, a series of indolizine-based dyes have been developed where the π-bridge and acceptor regions are kept constant, such as a thiophene–cyanoacrylic acid (T–CAA) moiety, to systematically study the effect of substitutions on the indolizine donor. Computational studies, including Density Functional Theory (DFT), have been employed to model the electronic structure of these molecules. These studies typically show that the Highest Occupied Molecular Orbital (HOMO) is primarily localized on the indolizine donor, while the Lowest Unoccupied Molecular Orbital (LUMO) is concentrated on the acceptor and π-bridge. This spatial separation of the HOMO and LUMO is advantageous for efficient charge separation and subsequent electron injection into the semiconductor material (e.g., TiO₂) in a solar cell.

Design of Fluorescent Probes and Dyes for Non-Biological Sensing

The unique photophysical properties of indolizine derivatives make them excellent candidates for the development of fluorescent probes and dyes for non-biological sensing applications. researchgate.net The fluorescence of these compounds can be finely tuned by introducing various functional groups onto the indolizine core. mdpi.com This tunability allows for the creation of sensors that respond to specific analytes or changes in their environment, such as pH. researchgate.netmdpi.com

One strategy for developing such probes involves leveraging the phenomenon of intramolecular charge transfer (ICT). By strategically placing electron-donating and electron-withdrawing groups on the indolizine scaffold, the emission wavelength can be controlled. For example, introducing an N,N-dimethylamino group (an electron donor) and an ester or other electron-withdrawing group can induce a red-shift in the emission spectrum due to the ICT process. mdpi.com This principle has been successfully applied to create fluorescent pH sensors. In acidic conditions, the nitrogen of the dimethylamino group is protonated, which inhibits the ICT process, leading to a blue-shifted emission. In neutral or basic conditions, the ICT process is active, resulting in a red-shifted emission. This pH-dependent fluorescence allows for the ratiometric sensing of pH levels. mdpi.com

The development of straightforward synthetic strategies for the versatile functionalization of the indolizine core is crucial for creating a diverse range of fluorescent probes. mdpi.com By systematically altering the substituents, a wide range of emission colors, from blue to orange, can be achieved. mdpi.com

Application in Dye-Sensitized Solar Cells and Related Devices

Indolizine derivatives have demonstrated significant promise as sensitizers in dye-sensitized solar cells (DSSCs). researchgate.netmst.edumst.edu Their strong electron-donating ability is a key factor in their effectiveness. researchgate.netmst.edu In a typical DSSC, the dye absorbs light, leading to the excitation of an electron. This electron is then injected into the conduction band of a wide-bandgap semiconductor, most commonly titanium dioxide (TiO₂). The strong electron-donating nature of the indolizine core facilitates efficient electron injection. mst.edu

Studies comparing indolizine-based dyes to those with other common organic donors have shown that indolizines can lead to superior performance. mst.edumst.edu The efficiency of a DSSC is dependent on several factors, including the light-harvesting efficiency of the dye, the efficiency of electron injection, and the rate of recombination of the injected electron with the oxidized dye or the electrolyte. The electronic structure of indolizine-based dyes, with the HOMO localized on the donor and the LUMO on the acceptor, is well-suited for minimizing undesirable charge recombination. mst.edu

Fluorescence lifetime studies, both in solution and on TiO₂ surfaces, provide insights into the performance of these dyes in DSSC devices. researchgate.netmst.edu These measurements help to understand the dynamics of electron injection and recombination processes. The research in this area involves the synthesis of a series of indolizine-based dyes and their comprehensive characterization through computational, electrochemical, and spectroscopic methods, as well as their performance evaluation in actual DSSC devices. mst.edumst.edu

Chemical Sensing and Imaging Applications (targeting non-biological analytes)

The inherent fluorescence of the indolizine nucleus and the ability to modify its electronic properties through chemical synthesis make it a valuable scaffold for the development of chemosensors for non-biological analytes. researchgate.net These sensors are designed to exhibit a change in their optical properties, such as fluorescence intensity or color, upon interaction with a specific chemical species.

Indolizine-based fluorescent chemosensors have been developed for the detection of various metal ions. researchgate.net The design of these sensors often involves the incorporation of a specific binding site for the target ion into the indolizine structure. When the sensor binds to the metal ion, the electronic structure of the fluorophore is altered, leading to a detectable change in its fluorescence. This can manifest as either fluorescence enhancement ("turn-on" sensing) or fluorescence quenching ("turn-off" sensing). researchgate.net

For instance, indolizine derivatives can be functionalized with groups that can chelate with metal ions. The chelation event can influence the intramolecular charge transfer (ICT) process, leading to a change in the emission wavelength or intensity. The selectivity of the sensor for a particular metal ion is determined by the nature of the binding site.

Beyond metal ions, indolizine-based sensors can also be designed to detect changes in pH, as discussed in the section on fluorescent probes. mdpi.com The principle of operation relies on the protonation or deprotonation of a functional group attached to the indolizine core, which in turn affects the photophysical properties of the molecule. mdpi.com

Catalysis and Ligand Design (e.g., as ligands in transition metal complexes)

The field of catalysis has also begun to explore the potential of indolizine derivatives, particularly as ligands in transition metal complexes. The nitrogen atom in the indolizine ring system, along with the potential for functionalization at various positions, allows these molecules to act as effective ligands for a range of transition metals.

The electronic properties of the indolizine ligand can be tuned by the introduction of substituents, which in turn can influence the catalytic activity of the resulting metal complex. For example, indolyl-NNN-type ligands have been used to synthesize palladium complexes. These complexes have been investigated for their catalytic activity in reactions such as the Suzuki coupling, a widely used carbon-carbon bond-forming reaction. mdpi.com The specific substituents on the indolizine ring system can affect the catalytic efficiency of the palladium complex. mdpi.com

In addition to their role as ligands, indolizine derivatives can also be the substrates in catalytic reactions. For example, a Brønsted acid-catalyzed C3-alkylation of indolizines has been developed. rsc.org This method allows for the functionalization of the indolizine core at the C3 position with various electrophiles, providing access to a range of structurally diverse indolizine derivatives that could have applications in various fields, including medicinal chemistry and materials science. rsc.org

The development of organocatalytic methods for the functionalization of indolizines is an active area of research. rsc.org These methods offer an alternative to traditional metal-catalyzed reactions and can provide access to new types of indolizine-based compounds.

Materials Science Applications (e.g., polymeric materials, surface modification in nanotechnology)

The unique properties of indolizine and its derivatives also lend themselves to applications in materials science. The incorporation of indolizine moieties into polymers can impart desirable thermal and mechanical properties. For instance, polymers containing indole (B1671886) groups, which are structurally related to indolizines, have been shown to exhibit high glass transition temperatures and thermal stability. ajchem-a.com The presence of these bulky, rigid heterocyclic groups in the polymer side chains can lead to an increase in the rigidity of the polymer. ajchem-a.com

In the realm of nanotechnology, the surface modification of materials is crucial for tailoring their properties for specific applications. Organic molecules are often used to functionalize the surfaces of nanoparticles, altering their solubility, stability, and reactivity. frontiersin.org While specific examples focusing solely on this compound for surface modification are not extensively detailed in the provided context, the principles of surface chemistry suggest its potential in this area. The carboxylic acid group can be used to anchor the molecule to metal oxide surfaces, such as titanium dioxide or zinc oxide, through the formation of carboxylate bonds. The indolizine core would then form the outer surface, and its properties could be used to influence the interaction of the nanoparticle with its environment.

The ability to functionalize the indolizine ring allows for the attachment of other chemical groups, which could be used to further tailor the surface properties of nanomaterials. For example, polymer chains could be grown from an indolizine-functionalized surface, creating a polymer brush that could enhance the stability of the nanoparticles in solution.

Future Research Directions and Unexplored Avenues for 5 Methylindolizine 2 Carboxylic Acid Chemistry

Development of More Sustainable and Green Synthetic Methodologies

The synthesis of indolizine (B1195054) derivatives has traditionally relied on classical methods that may involve harsh conditions, stoichiometric reagents, and organic solvents. The future of 5-methylindolizine-2-carboxylic acid synthesis lies in the adoption of green chemistry principles to minimize environmental impact and improve efficiency.

Key research avenues include:

Biocatalysis: The use of enzymes, such as lipases from Candida antarctica, has shown promise in the one-pot synthesis of indolizines in aqueous media. nih.govnih.gov Future work could focus on identifying or engineering enzymes that can accommodate substituted pyridines and alkynes necessary for the synthesis of this compound, potentially under mild, aqueous conditions.

Alternative Energy Sources: Unconventional activation techniques like microwave irradiation and ultrasound have been demonstrated to accelerate indolizine synthesis, often leading to cleaner reactions and higher purity products in shorter timeframes. scispace.com A systematic study on the application of these energy sources to the synthesis of the target molecule could lead to more efficient protocols.

Benign Solvents: Shifting from traditional organic solvents to greener alternatives such as water, ethanol (B145695), or supercritical fluids is a critical goal. Research into cycloaddition reactions in aqueous buffer solutions for related indolizines provides a strong foundation for developing water-based syntheses. nih.gov

Catalytic Systems: The development of reusable catalysts, such as Ag2CO3, for tandem oxidative C-H functionalization and cyclization presents another sustainable route. scispace.com Exploring transition-metal-free catalytic systems is also a significant area for advancement, reducing both cost and metal contamination in the final product. acs.orgorganic-chemistry.org

Table 1: Comparison of Conventional vs. Potential Green Synthetic Approaches

| Feature | Conventional Methods | Potential Green Methodologies |

|---|---|---|

| Catalyst | Often stoichiometric reagents or precious metals. | Biocatalysts (e.g., lipases), reusable metal catalysts, or metal-free catalysts. nih.govscispace.comacs.org |

| Solvent | Typically organic solvents (e.g., DMF). | Aqueous media, ethanol, or solvent-free conditions. nih.govscispace.com |

| Energy Input | Conventional heating requiring longer reaction times. | Microwave irradiation or ultrasound activation for rapid synthesis. nih.govscispace.com |

| Reaction Type | Multi-step classical reactions (e.g., Scholtz, Chichibabin). rsc.org | One-pot, multi-component reactions. nih.govnih.gov |

| Environmental Impact | Higher waste generation, use of hazardous materials. | Reduced waste, use of benign substances, improved atom economy. |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

Understanding the inherent reactivity of the this compound scaffold is crucial for its elaboration into more complex and functional molecules. While the general reactivity of indolizines is documented, future research should focus on the specific influence of the C5-methyl and C2-carboxylic acid groups. researchgate.net

Unexplored avenues include:

Selective C-H Functionalization: The indolizine core is a promising framework for C-H functionalization. researchgate.net Research should be directed towards developing methods for the selective activation of specific C-H bonds on the this compound ring, allowing for late-stage modification without the need for pre-functionalized starting materials. The electron-donating methyl group at C5 and the electron-withdrawing carboxylic acid at C2 will likely exert significant directing effects that could be exploited.

Radical-Mediated Reactions: Radical cyclization and cross-coupling reactions are powerful tools for constructing C-C and C-X bonds with high atom economy. researchgate.netrsc.org Investigating the behavior of this compound derivatives in radical-induced transformations could unlock new synthetic pathways.

Domino and Cascade Reactions: Designing one-pot cascade transformations that leverage the intrinsic reactivity of the molecule can streamline the synthesis of complex derivatives. scispace.com For instance, a reaction sequence could be initiated at the carboxylic acid group, followed by a cyclization or functionalization event on the indolizine ring.

Exploiting the C5 Position: While indolizines can be deprotonated at the C5 position with strong bases like butyllithium (B86547) to introduce electrophiles, the presence of the methyl group in the target compound offers a unique opportunity. researchgate.net Future work could explore transformations of the methyl group itself, such as oxidation or halogenation, to introduce further functionality at this key position.

Design of Advanced Materials with Tunable Optoelectronic Properties

Indolizine derivatives are recognized for their strong fluorescence and have been investigated for applications in organic light-emitting devices (OLEDs) and as fluorescent dyes. rsc.orgbohrium.com The specific substitution pattern of this compound provides a unique electronic profile that could be harnessed for materials science.

Future research directions involve:

Systematic Tuning of Photophysical Properties: The electron-donating methyl group and the electron-withdrawing carboxylic acid group are expected to influence the HOMO-LUMO gap of the indolizine core. A systematic study involving the synthesis of a library of related derivatives (e.g., esters, amides of the carboxylic acid) would provide crucial data on how these substitutions tune the absorption and emission spectra. chemrxiv.org

π-Expanded Systems: Merging the indolizine core with other aromatic systems to create π-expanded indoloindolizines has been shown to produce stable materials with vivid cofluorescence across the visible spectrum. chemrxiv.orgchemrxiv.org Using this compound as a building block for such polycyclic aromatic compounds could lead to novel materials with precisely modulated electronic structures for optoelectronic applications. chemrxiv.org

Organic Electronics: The electron-transporting properties of some indolizine derivatives make them suitable as host materials in OLEDs. bohrium.com Investigations into the charge transport characteristics of thin films made from this compound and its derivatives could reveal their potential for use in organic field-effect transistors (OFETs) or as components in dye-sensitized solar cells. rsc.orgchemrxiv.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, scalability, and process control. scispace.comresearchgate.net For this compound, this represents a major avenue for process optimization and library synthesis.

Key areas for development are:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound could enable safer handling of reactive intermediates and allow for rapid optimization of reaction conditions (temperature, pressure, residence time). durham.ac.uknih.gov The synthesis of related heterocyclic carboxylic acids has been successfully demonstrated in flow, providing a template for future work. unimi.it

Automated Reaction Optimization: Coupling flow reactors with automated systems that can vary reaction parameters and analyze outcomes in real-time would dramatically accelerate the discovery of optimal synthetic routes. This is particularly relevant for multi-component reactions leading to the indolizine core.

High-Throughput Library Synthesis: Automated platforms can utilize the core structure of this compound to generate large libraries of derivatives. nih.gov For example, the carboxylic acid handle could be automatically derivatized with a diverse set of alcohols or amines to rapidly produce esters and amides for structure-activity relationship studies.

Predictive Modeling and Machine Learning in Structure-Property Relationship Studies

As more derivatives of this compound are synthesized and characterized, computational tools will become indispensable for predicting their properties and guiding future research.

Future opportunities include:

Quantitative Structure-Property Relationship (QSPR) Modeling: By building a dataset of synthesized analogues and their measured properties (e.g., fluorescence wavelength, quantum yield, HOMO-LUMO gap), machine learning models can be trained to establish robust QSPR models. nih.gov These models could then predict the properties of virtual compounds before they are synthesized, saving time and resources.

Generative Models for Molecular Design: Advanced machine learning techniques, such as generative adversarial networks (GANs) or recurrent neural networks (RNNs), could be trained on the structural rules of indolizine chemistry. nih.gov These models could then propose novel molecular structures based on the this compound scaffold that are optimized for a specific property, such as a desired emission color or enhanced charge transport.

Reaction Outcome Prediction: Machine learning algorithms can be used to predict the success or failure of a chemical reaction, as well as its yield. nih.govresearchgate.net Applying this to the synthesis of indolizine derivatives would help chemists prioritize the most promising synthetic routes and conditions, streamlining the discovery process.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the laboratory-scale preparation of 5-methylindolizine-2-carboxylic acid, and how is structural confirmation achieved?

- Answer: Established routes often involve condensation reactions or cyclization of precursor molecules. For example, analogous indole derivatives are synthesized via refluxing with acetic acid and catalytic reagents (e.g., sodium acetate) to form heterocyclic frameworks . Post-synthesis, structural confirmation requires a combination of analytical techniques: